molecular formula C12H15NO2 B3183887 (3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-73-9

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B3183887
CAS No.: 1047651-73-9
M. Wt: 205.25 g/mol
InChI Key: PLUOWDZCCZMKBL-WDEREUQCSA-N
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Description

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a stereochemically defined configuration (3S,4R) and an o-tolyl (2-methylphenyl) substituent at the 4-position of the pyrrolidine ring. Its CAS number is 1047651-73-9, and it is commercially available as a hydrochloride salt (CAS: 1049727-94-7) with ≥95% purity .

Properties

IUPAC Name

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUOWDZCCZMKBL-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the condensation of an o-tolyl-substituted amine with a suitable chiral precursor, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are designed to be more efficient and environmentally friendly, reducing the need for hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the o-tolyl ring.

Scientific Research Applications

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Features Reference
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid 2-methylphenyl 1047651-73-9 219.26 High steric bulk due to ortho-methyl group; potential for hydrophobic interactions
(3S,4R)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid 4-methylphenyl 1049976-10-4 219.26 Para-methyl group reduces steric hindrance; enhanced solubility compared to o-tolyl analog
(3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 2-fluorophenyl 1049975-91-8 223.22 Electron-withdrawing fluorine enhances polarity; potential for halogen bonding
(3S,4R)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid 3-bromophenyl 1049727-85-6 284.12 Bromine increases molecular weight and lipophilicity; useful in radiolabeling studies
(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid 3,5-dimethoxyphenyl N/A 279.29 Methoxy groups improve water solubility and π-stacking interactions

Key Observations :

  • The o-tolyl derivative exhibits greater steric hindrance compared to p-tolyl or fluorophenyl analogs, which may influence binding to target proteins .

Stereochemical Variations

The (3S,4R) configuration is critical for biological activity. For example:

  • RA839 , a related (3S)-configured pyrrolidine-3-carboxylic acid, binds to the Keap1/Nrf2 complex with a Kd of ~6 μM, highlighting the importance of stereochemistry in protein interactions .
  • Incorrect stereochemical assignments (e.g., (3R,4S) vs. (3S,4R)) can lead to inactive compounds, as demonstrated in a corrected synthesis of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid .

Biological Activity

(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological interactions. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an o-tolyl group at the 4-position and a carboxylic acid functional group at the 3-position. The stereochemistry (3S,4R) is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. It may act as an inhibitor or activator of specific biological pathways. Notably, it has been shown to influence metabolic pathways and gene expression regulation through these interactions.

Key Mechanisms:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, modulating their functions.
  • Receptor Binding : It can serve as a ligand in receptor binding assays, indicating potential roles in pharmacological research.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, including:

  • Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Binding Affinity : Studies have highlighted its selective interactions with certain receptors, which could lead to unique biological effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme-Substrate Interaction Studies : Research demonstrated that this compound could be utilized in enzyme-substrate interaction studies, providing insights into its inhibitory effects on specific enzymes.
  • Receptor Binding Assays : The compound has been evaluated for its binding affinity to various receptors, showcasing its potential as a lead compound in drug discovery.

Comparative Analysis with Related Compounds

The structural similarity between this compound and other pyrrolidine derivatives suggests diverse biological activities. A comparative analysis is presented in the table below:

Compound NameStructureBiological Activity
(3S,4R)-4-(p-Tolyl)pyrrolidine-3-carboxylic acidStructureModerate inhibition of enzyme activity
ABBV/GLPG-3221StructurePotent CFTR corrector with significant therapeutic potential
(3R,4S)-pyrrolidine-3,4-diolStructureInhibits nucleosidase affecting methionine salvage pathway

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid

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